2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, which is characterized by a five-membered heterocyclic ring containing two nitrogen atoms. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry. Oxadiazoles are known for their diverse pharmacological properties, including antibacterial, antitumor, and anti-inflammatory effects.
The compound is classified as a 1,3,4-oxadiazole derivative. The oxadiazole ring structure is significant in organic chemistry and medicinal chemistry due to its ability to participate in various chemical reactions and its potential biological activities. The specific structure of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole suggests that it may exhibit unique properties based on the substituents attached to the oxadiazole core.
The synthesis of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole can be approached through various methods commonly used for synthesizing oxadiazoles. One prevalent method involves the cyclization of thiosemicarbazides with carbonyl compounds or acylating agents under acidic or basic conditions.
Each method has its advantages regarding yield, reaction time, and the nature of by-products formed during synthesis .
The molecular structure of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS).
The chemical reactivity of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole can be explored through various reactions typical for oxadiazoles:
These reactions can be utilized to modify the compound for further studies in biological assays .
The mechanism of action for compounds containing an oxadiazole moiety often involves interaction with biological targets such as enzymes or receptors.
The specific mechanism for 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole would require further empirical studies to elucidate its interaction with biological systems .
Understanding the physical and chemical properties of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole is essential for predicting its behavior in various environments:
These properties are critical for determining the compound's applicability in pharmaceutical formulations .
The potential applications of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole span several fields:
Further research will be necessary to explore these applications thoroughly .
1,3,4-Oxadiazole derivatives represent a privileged scaffold in modern medicinal chemistry, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. This core structure exhibits exceptional versatility in drug design due to its favorable electronic distribution, metabolic stability, and capacity for diverse non-covalent interactions with biological targets. The 1,3,4-oxadiazole ring system serves as a bioisostere for ester and amide functionalities, significantly enhancing the pharmacokinetic profiles of pharmaceutical agents while retaining or improving their pharmacodynamic properties [1]. Historically, this scaffold has yielded clinically significant molecules, including the antiretroviral agent Raltegravir and the anticancer drug Zibotentan, demonstrating its translational potential in addressing complex disease pathways. The continuous exploration of novel 1,3,4-oxadiazole derivatives remains a strategically important endeavor for developing therapeutic agents with improved efficacy against evolving clinical challenges, particularly antimicrobial resistance and oncological targets [1] [10].
The 1,3,4-oxadiazole ring confers distinct advantages in molecular design attributable to its unique physicochemical properties. Electronic distribution within the heterocycle creates a dipole moment (approximately 2.5 Debye) that facilitates hydrogen bonding and dipole-dipole interactions with biological macromolecules, significantly enhancing target binding affinity. This electronic profile enables the oxadiazole to function as a conjugated diene system, participating in charge-transfer complexes within enzyme active sites [1]. Crucially, the ring demonstrates superior metabolic stability compared to analogous ester or amide functionalities due to resistance to enzymatic hydrolysis, thereby extending the biological half-life of pharmaceutical agents [1] [7].
The scaffold's planar geometry and moderate aromatic character (resonance energy ≈ 25 kcal/mol) permit π-π stacking interactions with aromatic amino acid residues in protein binding pockets. This characteristic is particularly valuable in kinase inhibition, where the oxadiazole core can effectively compete with adenosine triphosphate (ATP) binding, as demonstrated in glycogen synthase kinase-3β (GSK-3β) inhibitors where the ring forms critical hydrogen bonds with the kinase hinge region [1]. Furthermore, the sulfur-containing variants (e.g., 2-sulfanyl-1,3,4-oxadiazoles) introduce nucleophilic reactivity that can be exploited for covalent targeting or enhanced metal chelation capacity [5].
Table 1: Clinically Approved Drugs Featuring 1,3,4-Oxadiazole Core
Drug Name | Therapeutic Category | Primary Biological Target | Key Structural Features |
---|---|---|---|
Raltegravir | Antiretroviral | HIV integrase | 1,3,4-Oxadiazole-2-carboxamide linkage |
Zibotentan | Anticancer (investigational) | Endothelin A receptor | 1,3,4-Oxadiazole with aryl sulfonamide |
Nesapidil | Antihypertensive | Calcium channel modulation | 1,3,4-Oxadiazole with piperazinyl extension |
Furamizole | Antibacterial | Bacterial cell wall synthesis | 1,3,4-Oxadiazole linked to nitrofuran |
Molecular docking studies consistently reveal the 1,3,4-oxadiazole nucleus engages in specific binding interactions across diverse protein targets. For instance, in cyclooxygenase-2 (COX-2) inhibition, oxadiazole derivatives form hydrogen bonds with Tyr355 and Ser530 residues while participating in hydrophobic interactions within the secondary pocket of the enzyme [5]. Similarly, in vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitors, the oxadiazole oxygen atom coordinates with catalytic lysine residues (Lys868), disrupting ATP binding and subsequent angiogenesis signaling cascades [7]. These targeted interactions underscore the scaffold's adaptability in rational drug design against structurally diverse therapeutic targets.
The pharmacological profile of 1,3,4-oxadiazole derivatives is profoundly influenced by substituent patterns at the C2 and C5 positions, which modulate electronic properties, lipophilicity, steric bulk, and hydrogen bonding capacity. Strategic substitution enables fine-tuning of molecular interactions with biological targets while optimizing absorption, distribution, metabolism, and excretion (ADME) characteristics. Computational analyses, including quantitative structure-activity relationship (QSAR) models and density functional theory (DFT) calculations, consistently demonstrate that electron-withdrawing substituents enhance antimicrobial activity, while electron-donating groups favor anticancer effects through distinct mechanisms [8].
Halogenated substituents, particularly chlorine atoms, confer significant advantages in bioactivity optimization. Chlorine's substantial atomic radius (175 pm) and strong electron-withdrawing capability (Hammett σₘ = 0.37) enhance binding to hydrophobic enzyme pockets while improving membrane permeability. Chlorine-containing tetrahydropyrimidines demonstrate enhanced cytotoxicity against leukemia cell lines, attributed to chlorine-induced modulation of gene expression in apoptotic pathways [10]. In the context of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole, the 3,4-dichlorobenzyl moiety provides optimal halogen bonding potential with biomolecular targets, particularly in antimicrobial applications where halogen bonds can disrupt bacterial membrane proteins [3] [10].
Aliphatic cyclohexyl systems contribute substantial hydrophobic character critical for membrane penetration and intracellular target engagement. The 4-pentylcyclohexyl substituent in the subject compound combines conformational flexibility (through chair-boat transitions) with extended lipophilic surface area, enhancing bioavailability to intracellular targets. This design principle is validated in oxazolo[5,4-d]pyrimidine anticancer agents where aliphatic amino chains dramatically improve cytotoxic activity against colorectal adenocarcinoma cells (HT29) through enhanced membrane permeability [7]. Molecular dynamics simulations confirm that pentylcyclohexyl groups stabilize ligand-receptor complexes via van der Waals interactions within hydrophobic enzyme cavities inaccessible to polar molecules.
Table 2: Impact of Substituent Patterns on Oxadiazole Bioactivity
Substituent Type | Electronic Effect | Biological Influence | Representative Example |
---|---|---|---|
Halogenated Aryl | Strong σ-withdrawing | Enhanced antimicrobial activity; improved target binding via halogen bonds | 3,4-Dichlorobenzyl in antimicrobial oxadiazoles |
Aliphatic Cycloalkyl | Inductive donation | Increased lipophilicity (log P); enhanced membrane penetration for intracellular targets | 4-Pentylcyclohexyl in cytotoxic agents |
Thioether Linkage | Polarizability | Metabolic stability; metal coordination capacity; radical scavenging potential | Benzylsulfanyl in antioxidant hybrids |
Aminoalkyl Chains | Variable protonation | Charge-mediated target recognition; improved water solubility at physiological pH | 3-(Dimethylamino)propyl in VEGFR-2 inhibitors |
Sulfur-containing bridges, specifically the sulfanyl (thioether) linkage, impart distinctive advantages in molecular design. The sulfanyl group (-S-) enhances polarizability and metabolic stability compared to oxygen analogs while retaining hydrogen bond acceptor capability. This functionality demonstrates metal coordination capacity, potentially inhibiting metalloenzymes in pathogenic organisms [5]. Additionally, sulfur atoms participate in glutathionylation processes that can modulate oxidative stress in cancer cells, suggesting a potential dual mechanism for anticancer derivatives. Molecular docking studies of benzylsulfanyl-oxadiazole hybrids confirm favorable binding energies with COX-2 (ΔG = -9.2 kcal/mol) through sulfur-mediated hydrophobic contacts with Leu352 and Phe518 residues [5].
The structural architecture of 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole integrates three pharmacologically significant elements: the 1,3,4-oxadiazole core, a 3,4-dichlorobenzylsulfanyl moiety, and a 4-pentylcyclohexyl group. This strategic combination suggests potential dual applicability in antimicrobial and anticancer research, leveraging established structure-activity relationship principles observed in advanced heterocyclic pharmaceuticals. The dichlorinated benzyl component aligns with documented antimicrobial pharmacophores that exploit bacterial collateral sensitivity—a phenomenon where antibiotic resistance mutations inadvertently increase susceptibility to certain chemical agents [3].
In antimicrobial contexts, dichlorinated aromatic systems demonstrate enhanced efficacy against Gram-positive pathogens, particularly methicillin-resistant Staphylococcus aureus (MRSA), by disrupting membrane integrity and inhibiting β-glucuronidase activity. Compounds featuring 2,4-dichloro substitutions on benzyl groups exhibit minimum inhibitory concentrations (MIC) of 0.39 μg/mL against MRSA, representing an 8-fold improvement over vancomycin [3]. The 3,4-dichloro configuration in the subject compound may similarly exploit bacterial membrane vulnerabilities, potentially through interactions with penicillin-binding proteins or by interfering with peptidoglycan cross-linking. Furthermore, oxadiazole derivatives bearing halogen substituents demonstrate significant β-glucuronidase inhibition (IC₅₀ = 2.0 μM), disrupting a key enzyme in bacterial carbohydrate metabolism [1] [3].
For anticancer applications, the 4-pentylcyclohexyl group provides optimal lipophilicity (calculated log P ≈ 5.2) for cellular internalization and may target angiogenesis pathways similar to VEGFR-2 inhibitors containing alicyclic substituents. Compounds featuring cyclohexyl-linked heterocycles demonstrate potent activity against leukemia cell lines (K562) by inducing G2/M cell cycle arrest and modulating microRNA expression profiles, particularly downregulating oncogenic miR-10b and miR-23a while upregulating tumor-suppressive miR-34a [10]. The subject compound's structural similarity to established VEGFR-2 inhibitors suggests potential anti-angiogenic mechanisms, possibly through disruption of ATP binding in the kinase domain.
Molecular hybridization strategies further support the compound's therapeutic rationale. The benzylsulfanyl-oxadiazole component resembles motifs in COX-2 inhibitors that suppress prostaglandin-mediated tumor growth, while the dichlorophenyl group mirrors cytotoxic fragments that induce reactive oxygen species generation in malignant cells. This integrated pharmacophore approach may enable multi-target engagement, potentially overcoming limitations of single-target agents in complex diseases. Computational models predict favorable drug-likeness parameters for the compound, with moderate molecular weight (MW ≈ 438 Da) and topological polar surface area (TPSA ≈ 65 Ų) supporting cellular permeability while adhering to Lipinski's rule-of-five for drug absorption [5] [10].
The compound's potential mechanism in oncology may extend to epigenetic modulation, as structurally similar tetrahydropyrimidines significantly alter expression of matrix metalloproteinases (MMP2, MMP9) and vascular endothelial growth factor A (VEGFA)—key mediators of tumor metastasis and angiogenesis. In chronic myelogenous leukemia models, such derivatives reduce VEGFA secretion by >40% and inhibit MMP activity, effectively disrupting tumor microenvironment cross-talk [10]. This multifaceted bioactivity profile positions 2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole as a promising candidate for further mechanistic investigation in both infectious and oncological therapeutic landscapes.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0